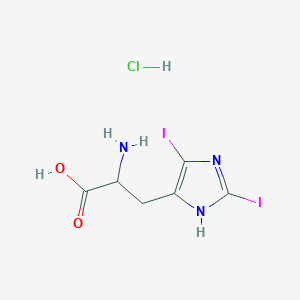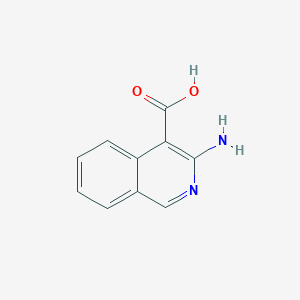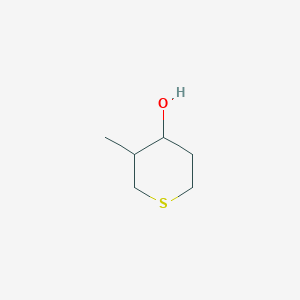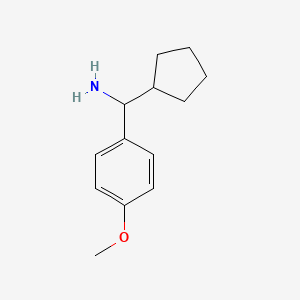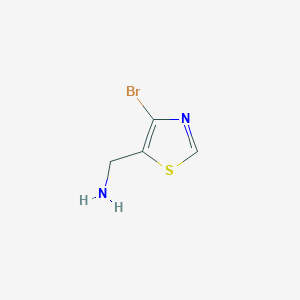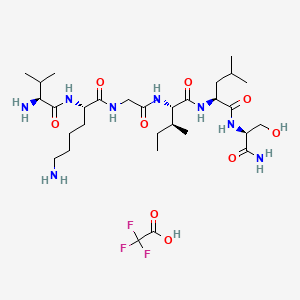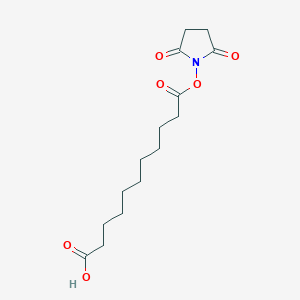
11-((2,5-Dioxopyrrolidin-1-yl)oxy)-11-oxoundecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-((2,5-Dioxopyrrolidin-1-yl)oxy)-11-oxoundecanoic acid is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidinone ring, which contributes to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-((2,5-Dioxopyrrolidin-1-yl)oxy)-11-oxoundecanoic acid typically involves the reaction of undecanoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
化学反応の分析
Types of Reactions
11-((2,5-Dioxopyrrolidin-1-yl)oxy)-11-oxoundecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The pyrrolidinone ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
11-((2,5-Dioxopyrrolidin-1-yl)oxy)-11-oxoundecanoic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers and other advanced materials .
作用機序
The mechanism of action of 11-((2,5-Dioxopyrrolidin-1-yl)oxy)-11-oxoundecanoic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with amino groups in proteins, leading to modifications that affect protein function. This reactivity is due to the presence of the pyrrolidinone ring, which acts as an electrophile in these reactions .
類似化合物との比較
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Known for its use as a protein crosslinker.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Recognized for its anticonvulsant properties.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Used in monoclonal antibody production .
Uniqueness
What sets 11-((2,5-Dioxopyrrolidin-1-yl)oxy)-11-oxoundecanoic acid apart is its specific structure that allows for versatile reactivity and applications. Its ability to form stable covalent bonds with proteins makes it particularly valuable in biochemical research and therapeutic development .
特性
分子式 |
C15H23NO6 |
|---|---|
分子量 |
313.35 g/mol |
IUPAC名 |
11-(2,5-dioxopyrrolidin-1-yl)oxy-11-oxoundecanoic acid |
InChI |
InChI=1S/C15H23NO6/c17-12-10-11-13(18)16(12)22-15(21)9-7-5-3-1-2-4-6-8-14(19)20/h1-11H2,(H,19,20) |
InChIキー |
KJUXODPKWRBCQR-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


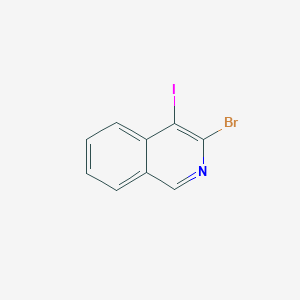


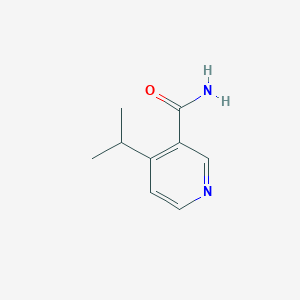
![2-[(Ethylcarbamoyl)amino]hexanoic acid](/img/structure/B13657383.png)
